molecular formula C8H9ClN2O2 B1301109 Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate CAS No. 265328-14-1

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

Cat. No. B1301109
M. Wt: 200.62 g/mol
InChI Key: KXYPJIQULMYRSV-UHFFFAOYSA-N
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Description

Crystal Structure and Catalytic Activity

The study presented in the first paper discusses the synthesis of an unsymmetric precursor, ethyl 6-acetylpyridine-2-carboxylate, which is used to prepare a new mono(imino)pyridine ligand and its corresponding Co(II) complex. The crystal structure of this complex is detailed, revealing a tridentate coordination to cobalt using [N, N, O] atoms and a distorted trigonal bipyramid geometry. This complex exhibits catalytic activity in ethylene oligomerization, demonstrating significant potential in industrial applications .

Reactions with Nucleophiles

The second paper explores the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various O- and N-nucleophiles. The study finds that these reactions yield corresponding phenoxymethyl- and methoxymethylpyridine-3-carboxylates with O-nucleophiles, and with N-nucleophiles, they produce ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted pyrrolopyridinones .

Synthesis of Pyrimidinecarboxylates

The third paper reports on the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates through the reaction of 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles. The resulting esters are hydrolyzed to carboxylic acids and then converted to pyrimidinamines and methyl or phenylpyrimidines, showcasing a method for producing various substituted pyrimidines .

Ammonia and Primary Amines Reactions

In the fourth paper, the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with ammonia and primary amines is investigated. This reaction produces 6-substituted 3-alkyl(aryl)-1-methyl-1,2-dihydropyrrolo[3,4-c]pyridin-7-ones, expanding the chemical repertoire of pyridine derivatives and their potential applications .

Crystal Structure of a Furo[2,3-d]pyrimidine Derivative

The fifth paper describes the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate. The detailed crystallographic analysis provides insights into the molecular arrangement and potential interactions of this compound, which could be relevant for its physical properties and reactivity .

Preparation of a Naphthyridine Derivative

The sixth paper outlines the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. The synthetic route involves several steps, including reduction, regioselective deprotonation, methylation, and a sequence of reactions to regenerate the double bond, highlighting a complex synthetic strategy for this compound .

Antioxidant Pyrimidine Derivatives

Finally, the seventh paper presents the synthesis of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives with potential antioxidant activity. These compounds are characterized and evaluated for their ability to scavenge free radicals, with some derivatives showing promising activity. This research contributes to the development of new antioxidant agents .

Scientific Research Applications

Ethylene Oxide Sterilization

Ethylene oxide (EO) is widely used for the sterilization of medical devices. Its effectiveness stems from its broad range of applications in new medical device development and sterilization. EO's action mechanism and toxicity are critical considerations, with ongoing research focusing on cycle design, validation, and the development of mathematical models to integrate lethality. This ensures process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).

Antioxidant Capacity Assays

The ABTS radical cation-based assays, including the use of substances like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), are prevalent for determining antioxidant capacity. These assays can elucidate reaction pathways, highlighting the specificity and relevance of oxidation products in evaluating antioxidants. The coupling reaction, for example, may bias comparisons among antioxidants, emphasizing the need for careful application of this assay (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Ethyl Glucuronide in Hair as an Alcohol Marker

Ethyl glucuronide (EtG) in hair is a marker for alcohol use and abuse, providing a stable indication of alcohol consumption over long periods. The analysis of EtG is important in both forensic and clinical contexts, allowing for the detection and quantification of alcohol intake. Different pathologies, such as liver and kidney diseases and diabetes, can affect the concentration of EtG in hair, necessitating careful interpretation of analytical data (Triolo et al., 2022).

properties

IUPAC Name

ethyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYPJIQULMYRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371324
Record name ethyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

CAS RN

265328-14-1
Record name ethyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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